2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan
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Overview
Description
2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan is a complex organic compound belonging to the furan derivatives family. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan typically involves the condensation of furan derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and microwave-assisted synthesis. These methods aim to optimize yield and purity while minimizing reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions include furan carboxylic acids, alcohols, and halogenated or alkylated furan derivatives .
Scientific Research Applications
2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives such as:
Uniqueness
What sets 2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan apart from these similar compounds is its unique structure, which imparts distinct chemical and biological properties. Its multiple methoxy groups and extended conjugated system contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C16H16O4 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan |
InChI |
InChI=1S/C16H16O4/c1-17-15(9-7-13-5-3-11-19-13)16(18-2)10-8-14-6-4-12-20-14/h3-12H,1-2H3/b9-7+,10-8+,16-15+ |
InChI Key |
GIFLKMSATVYZCE-UXPOPVFASA-N |
Isomeric SMILES |
CO/C(=C(/OC)\C=C\C1=CC=CO1)/C=C/C2=CC=CO2 |
Canonical SMILES |
COC(=C(C=CC1=CC=CO1)OC)C=CC2=CC=CO2 |
Origin of Product |
United States |
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